molecular formula C16H14N4O3S3 B2781036 N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 392293-61-7

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2781036
CAS No.: 392293-61-7
M. Wt: 406.49
InChI Key: QZMBXXLBVIHMTA-UHFFFAOYSA-N
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Description

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Introduction of the Sulfanyl Group: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the sulfanyl group.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S3/c1-23-11-6-4-10(5-7-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBXXLBVIHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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